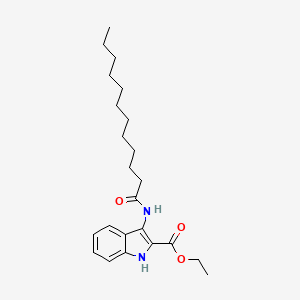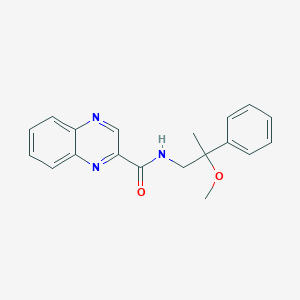
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Substitution Reactions:
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Pharmaceuticals: The compound is explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-thiazol-2-amine: Lacks the N-methyl group.
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-ethyl-1,3-thiazol-2-amine: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of the N-methyl group in 4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine may enhance its binding affinity to specific molecular targets, potentially increasing its efficacy as a therapeutic agent. Additionally, the combination of the 3-chlorophenyl and 2-fluoropyridin-4-yl groups contributes to its unique chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
917807-93-3 |
|---|---|
Molekularformel |
C15H11ClFN3S |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11ClFN3S/c1-18-15-20-13(9-3-2-4-11(16)7-9)14(21-15)10-5-6-19-12(17)8-10/h2-8H,1H3,(H,18,20) |
InChI-Schlüssel |
WWMMXUFCMNKTNC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=C(S1)C2=CC(=NC=C2)F)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14188704.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)


![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)


![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)


![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)
